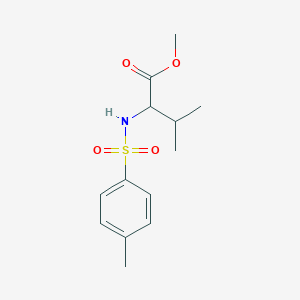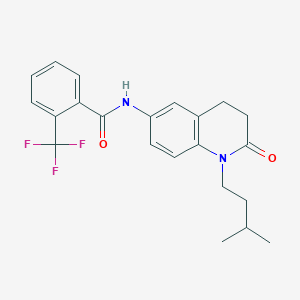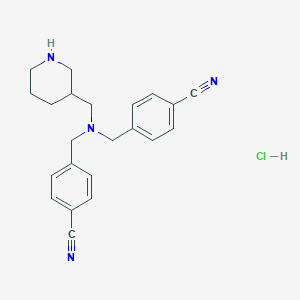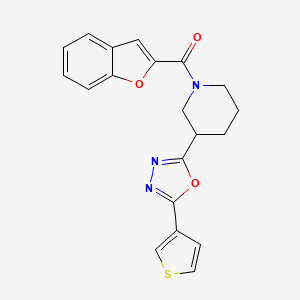![molecular formula C22H20ClN5O2 B2622247 3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-28-1](/img/structure/B2622247.png)
3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a derivative of quinazoline . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been associated with a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . These triazo-fused products were readily transformed into diversified quinazoline derivatives via rhodium-catalyzed carbenoid insertion reactions .Molecular Structure Analysis
The molecular structure of “3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is characterized by a quinazoline core, which is a type of N-containing heterocyclic compound . It also contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in the allylation of carbonyl and carbonyl compounds as well as the benzylation of carbonyl and some special alkylation . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .未来方向
The future directions for “3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” and similar compounds involve further exploration of their biological activities and potential therapeutic applications . There is also a need for the development of novel synthetic methods to produce these compounds more efficiently .
作用机制
Target of Action
3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide primarily targets DNA intercalation sites. This compound binds to DNA, interfering with its replication and transcription processes. The primary role of this interaction is to inhibit the proliferation of cancer cells by preventing their ability to replicate their genetic material .
Mode of Action
The interaction of 3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide with DNA involves inserting itself between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of DNA, leading to the inhibition of essential enzymes involved in DNA replication and transcription. As a result, the compound effectively halts the cell cycle in rapidly dividing cancer cells .
Biochemical Pathways
3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide affects several biochemical pathways, primarily those involved in DNA synthesis and repair. By intercalating into DNA, the compound disrupts the function of DNA polymerases and topoisomerases, enzymes crucial for DNA replication and repair. This disruption leads to the accumulation of DNA damage and the activation of cell cycle checkpoints, ultimately resulting in apoptosis of the cancer cells .
Pharmacokinetics
The pharmacokinetics of 3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body, with a preference for tissues with high rates of cell division, such as tumors. It undergoes metabolic transformation primarily in the liver, where it is converted into active metabolites. These metabolites are then excreted via the kidneys. The bioavailability of the compound is influenced by its solubility and stability in the gastrointestinal tract .
Result of Action
The molecular and cellular effects of 3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide include the induction of DNA damage, activation of cell cycle checkpoints, and initiation of apoptosis. By intercalating into DNA, the compound causes structural distortions that trigger the DNA damage response. This response activates p53 and other tumor suppressor proteins, leading to cell cycle arrest and programmed cell death. The overall result is the selective elimination of cancer cells while sparing normal cells .
Action Environment
The action of 3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules The compound’s efficacy and stability are optimal at physiological pH and body temperature. Additionally, the presence of other biomolecules, such as proteins and lipids, can affect the compound’s binding affinity and distribution within the body .
: [1,2,4]Triazolo [4,3-a]quinoxaline and [1,2,4]triazolo [4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations. : A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials.
属性
IUPAC Name |
3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c23-15-9-6-13(7-10-15)19-20-25-22(30)17-11-8-14(12-18(17)28(20)27-26-19)21(29)24-16-4-2-1-3-5-16/h6-12,16,27H,1-5H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFHYSLBMIPVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2622164.png)

![N-[(3-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine](/img/structure/B2622167.png)


![2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2622175.png)
![5-(3-Fluoro-4-methoxyphenyl)-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B2622176.png)



![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B2622184.png)


